Cas no 95635-55-5 (Ranolazine)

Il ranolazina è un farmaco appartenente alla classe degli antianginosi, utilizzato principalmente nel trattamento dell'angina cronica stabile. Agisce come inibitore del canale del sodio tardivo, riducendo l'afflusso di ioni sodio durante la fase tardiva del potenziale d'azione cardiaco. Questo meccanismo d'azione contribuisce a migliorare l'equilibrio energetico del miocardio, riducendo il consumo di ossigeno e prevenendo l'accumulo di calcio intracellulare. La ranolazina si distingue per il suo profilo farmacologico unico, poiché non influisce significativamente sulla frequenza cardiaca o sulla pressione arteriosa. Viene metabolizzata principalmente dal CYP3A4 e presenta un'emivita di circa 7 ore. La sua efficacia è stata dimostrata in pazienti che non rispondono adeguatamente alle terapie antianginose tradizionali.
Ranolazine structure
Ranolazine structure
Nome del prodotto:Ranolazine
Numero CAS:95635-55-5
MF:C24H33N3O4
MW:427.536526441574
MDL:MFCD00864690
CID:61788
PubChem ID:56959

Ranolazine Proprietà chimiche e fisiche

Nomi e identificatori

    • Ranolazine
    • 1-Piperazineacetamide,N-(2,6-dimethylphenyl)-4-[2-hydroxy-3-(2-methoxyphenoxy)propyl]-
    • N-(2,6-dimethylphenyl)-2-[4-[2-hydroxy-3-(2-methoxyphenoxy)propyl]piperazin-1-yl]ethanamide
    • N-(2,6-diMethylphenyl)-2-{4-[(2R)-2-hydroxy-3-(2-Methoxyphenoxy)propyl]piperazin-1-yl}acetaMide
    • Ranolazine(Ranexa)
    • 1- 3-(2-Methoxyphenoxy)-2-hydroxypropyl -4- ...
    • Ranolazine N-(2,6-Dimethylphenyl)-2-[4-[2-hydroxy-3-(2-methoxyphenoxy)propyl]piperazin-1-yl]acetamide
    • Ranolazine (100 mg)
    • N-(2,6-Dimethylphenyl)-2-(4-(2-hydroxy-3-(2-methoxy-phenoxy)propyl)piperazin-1-yl)acetamide
    • N-(2,6-Dimethylphenyl)-2-(4-(2-hydroxy-3-(2-methoxyphenoxy)propyl)piperazin-1-yl)acetamide
    • [14C]-Ranolazine
    • 1-[3-(2-methoxyphenoxy)-2-hydroxypropyl]-4-[(2,6,dimethylphenyl)-aminocarbonylmethyl]-piperazine
    • 1-[3-(2-methoxyphenoxy)-2-hydroxypropyl]-4-[(2,6-dimethylphenyl)aminocarbonylmethy]piperazine
    • 1-Piperazineacetamide,N-(2,6-dimethylphenyl)-4-[2-hydroxy-3-(2-methoxyphenoxy)propyl]
    • CVT 303
    • N-(2,6-dimethylphenyl)-4-[2-hydroxy-3-(2-methoxyphenoxy)-propyl]-1-piperazineacetamide
    • Ranexa
    • Renexa
    • RS 43285-003
    • (±)-N-(2,6-Dimethylphenyl)-4-[2-hydroxy-3-(2-methoxyphenoxy)propyl]piperazin-1-ylacetamide
    • (±)-4-[2-Hydroxy-3-(o-methoxyphenoxy)propyl]-1-piperazineaceto-2′,6′-xylidide
    • N-(2,6-Dimethylphenyl)-2-[4-[2-hydroxy-3-(2-methoxyphenoxy)propyl]piperazin-1-yl]acetamide
    • Ranolazine (Ranexa)
    • N-(2,6-dimethylphenyl)-2-{4-[2-hydroxy-3-(2-methoxyphenoxy)propyl]piperazin-1-yl}acetamide
    • C24H33N3O4
    • DSSTox_RID_80743
    • DSSTox_CID_25196
    • DSSTox_GSID_45196
    • (-)-Ranolazine
    • Ran4
    • Latixa
    • RAN D
    • N-(2,6-DIMETH
    • 1-Piperazineacetamide, N-(2,6-dimethylphenyl)-4-[2-hydroxy-3-(2-methoxyphenoxy)propyl]-, (±)- (ZCI)
    • N-(2,6-Dimethylphenyl)-4-[2-hydroxy-3-(2-methoxyphenoxy)propyl]-1-piperazineacetamide (ACI)
    • (±)-Ranolazine
    • 4-(Pyrimidin-2-ylmethyl)-7-(4-(trifluoromethyl)phenyl)-3,4-dihydrobenzo[f][1,4]oxazepin-5(2H)-one
    • (+/-)-4-(2-Hydroxy-3-(o-methoxyphenoxy)propyl)-1-piperazineaceto-2',6'-xylidide
    • HMS3369I08
    • RANOLAZINE [EMA EPAR]
    • Z68563450
    • Ranexa (TN)
    • C01EB18
    • HSDB 7924
    • RS-43285-003
    • HMS2230C19
    • DTXCID1025196
    • (+-)-Ranolazine
    • HMS3884I10
    • NSC-759100
    • BD164322
    • Tox21_110258
    • AB00698532_18
    • NSC782305
    • BRD-A97674275-001-01-9
    • NSC 759100
    • HMS2090L09
    • BRD-A97674275-001-11-8
    • (+/-)-N-(2,6-DIMETHYLPHENYL)-4-(2-HYDROXY-3-(2-METHOXYPHENOXY)PROPYL)-1-PIPERAZINEACETAMIDE
    • CHEMBL1404
    • DB00243
    • EN300-122384
    • Lopac0_001062
    • Pharmakon1600-01505366
    • AB00698532-11
    • BCP04190
    • NCGC00015897-08
    • SPECTRUM1505366
    • (RS)-ranolazine
    • CCG-205139
    • HMS3715K06
    • D05700
    • MLS002154149
    • RANOLAZINE (MART.)
    • N-(2,6-Dimethyl-phenyl)-2-{4-[2-hydroxy-3-(2-methoxy-phenoxy)-propyl]-piperazin-1-yl}-acetamide
    • NCGC00015897-02
    • GTPL7291
    • BRD-A97674275-001-10-0
    • racemic ranolazine
    • RANOLAZINE (USP-RS)
    • CAS-95635-55-5
    • 1-PIPERAZINEACETAMIDE, N-(2,6-DIMETHYLPHENYL)-4-(2-HYDROXY-3-(2-METHOXYPHENOXY)PROPYL)-, (+/-)-
    • HY-B0280
    • A6IEZ5M406
    • AC-1673
    • RANOLAZINE [INN]
    • ASPRUZYO
    • Ranolazine [USAN:INN:BAN]
    • Ranolazine [USAN]
    • NSC-782305
    • 1080496-58-7
    • AB00698532-13
    • rac-N-(2,6-dimethylphenyl)-2-(4-(2-hydroxy-3-(2-methoxyphenoxy)propyl)piperazin-1-yl)acetamide
    • PB21724
    • Q907104
    • UNII-A6IEZ5M406
    • NCGC00015897-03
    • 1-Piperazineacetamide, N-(2,6-dimethylphenyl)-4-(2-hydroxy-3-(2-methoxyphenoxy)propyl)-
    • SB13209
    • N-(2,6-DIMETHYLPHENYL)-2-(4-((2RS)-2-HYDROXY-3-(2-METHOXYPHENOXY)PROPYL)PIPERAZIN-1-YL)ACETAMIDE
    • AKOS015889500
    • RS43285
    • NCGC00015897-06
    • SBI-0051032.P002
    • ranolazinum
    • AB00698532_17
    • 142387-99-3
    • KEG-1295
    • HMS2093D21
    • s1799
    • SDCCGSBI-0051032.P003
    • AB00698532_16
    • SR-01000076216-8
    • Ranolazine (Ranexa)?
    • (+/-)-Ranolazine
    • BSPBio_002276
    • BCP0726000090
    • Tox21_110258_1
    • N-(2,6-dimethylphenyl)-2-{4-[2-hydroxy-3-(2-methoxyphenoxy)propyl]piperazin-1-yl}ethanimidic acid
    • 1-Piperazineacetamide, N-(2,6-dimethylphenyl)-4-(2-hydroxy-3-(2-methoxyphenoxy)propyl)-, (+-)-
    • RANOLAZINE [MART.]
    • CHEBI:87690
    • DTXSID3045196
    • KS-1244
    • SMR000857382
    • N-(2,6-dimethylphenyl)-4-(2-hydroxy-3-(2-methoxyphenoxy)propyl)-1-piperazineacetamide
    • AB00698532-14
    • CHEBI:87681
    • NSC759100
    • 95635-55-5
    • HMS1922F16
    • SW197620-4
    • BRD-A97674275-300-03-1
    • NCGC00095177-01
    • (+-)-N-(2,6-Dimethylphenyl)-4-(2-hydroxy-3-(2-methoxyphenoxy)propyl)-1-piperazineacetamide
    • HMS3655M12
    • Ranolazina
    • SR-01000076216
    • CVT-303
    • NCGC00015897-04
    • AB00698532-15
    • NCGC00095177-03
    • N-(2,6-Dimethylphenyl)-4-
    • Ranolazine (USAN/INN)
    • MFCD00864690
    • BCP9000558
    • 1-[3-(2-methoxyphenoxy)-2-hydroxypropyl]-4-[(2,6-dimethylphenyl)aminocarbonylmethyl]piperazine
    • RANOLAZINE [USP-RS]
    • ASPRUZYO SPRINKLE
    • RANOLAZINE [VANDF]
    • SR-01000076216-5
    • HMS2098K06
    • Ranolazine- Bio-X
    • SCHEMBL124665
    • RANOLAZINE [MI]
    • NCGC00015897-05
    • NS00002495
    • renolazine
    • BDBM50173335
    • 1-PIPERAZINEACETAMIDE, N-(2,6-DIMETHYLPHENYL)-4-(2-HYDROXY-3-(2-METHOXYPHENOXY)PROPYL)-, (+/-)
    • NCGC00095177-02
    • RANOLAZINE [ORANGE BOOK]
    • (+/-)-1-(3-(2-Methoxyphenoxy)-2-hydroxypropyl)-4-(n-(2,6-dimethylphenyl)carbamoylmethyl)piperazine
    • NCGC00015897-22
    • RANOLAZINE [WHO-DD]
    • rac-ranolazine
    • BRD-A97674275-001-04-3
    • MDL: MFCD00864690
    • Inchi: 1S/C24H33N3O4/c1-18-7-6-8-19(2)24(18)25-23(29)16-27-13-11-26(12-14-27)15-20(28)17-31-22-10-5-4-9-21(22)30-3/h4-10,20,28H,11-17H2,1-3H3,(H,25,29)
    • Chiave InChI: XKLMZUWKNUAPSZ-UHFFFAOYSA-N
    • Sorrisi: O=C(CN1CCN(CC(COC2C(OC)=CC=CC=2)O)CC1)NC1C(C)=CC=CC=1C

Proprietà calcolate

  • Massa esatta: 427.247107g/mol
  • Carica superficiale: 0
  • XLogP3: 2.7
  • Conta donatori di obbligazioni idrogeno: 2
  • Conta accettatore di obbligazioni idrogeno: 6
  • Conta legami ruotabili: 9
  • Massa monoisotopica: 427.247107g/mol
  • Massa monoisotopica: 427.247107g/mol
  • Superficie polare topologica: 74.3Ų
  • Conta atomi pesanti: 31
  • Complessità: 531
  • Conta atomi isotopi: 0
  • Conto di stereocentri atomici definito: 0
  • Conta stereocentri atomici non definiti: 1
  • Conto stereocentrico definito delle obbligazioni: 0
  • Conto stereocenter di bond non definito: 0
  • Conteggio di unità legate in modo Covalent: 1

Proprietà sperimentali

  • Colore/forma: Powder
  • Punto di fusione: 119-1200C
  • Punto di ebollizione: 624.1°C at 760 mmHg
  • PSA: 74.27000
  • LogP: 2.25680

Ranolazine Informazioni sulla sicurezza

  • Parola segnale:Warning
  • Dichiarazione di pericolo: H302-H315-H319-H332-H335
  • Dichiarazione di avvertimento: P261-P280-P305+P351+P338
  • Numero di trasporto dei materiali pericolosi:UN 2811 6.1 / PGIII
  • RTECS:TK7845360
  • Condizioni di conservazione:Powder -20°C 3 years   4°C 2 years In solvent -80°C 6 months   -20°C 1 month

Ranolazine Dati doganali

  • CODICE SA:2933990090
  • Dati doganali:

    Codice doganale cinese:

    2933990090

    Panoramica:

    293399090. altri composti eterociclici contenenti solo eteroatomi azotati. IVA: 17,0%. Tasso di rimborso delle tasse: 13,0%. Condizioni normative: niente. Tariffa MFN:6,5%. Tariffa generale:20,0%

    Elementi di dichiarazione:

    Nome del prodotto, contenuto del componente, uso per, Si prega di indicare l'aspetto di Urotropina, 6- caprolattam si prega di indicare l'aspetto, Data di firma

    Riassunto:

    293399090. composti eterociclici con etero-atomo(i) di azoto. IVA:17,0%. Aliquota di sconto fiscale:13,0%. Tariffa MFN:6,5%. Tariffa generale:20,0%

Ranolazine Prezzodi più >>

Impresa No. Nome del prodotto Cas No. Purezza Specificazione Prezzo ora di aggiornamento Inchiesta
Ambeed
A103291-1g
N-(2,6-Dimethylphenyl)-2-(4-(2-hydroxy-3-(2-methoxyphenoxy)propyl)piperazin-1-yl)acetamide
95635-55-5 98%
1g
$11.0 2025-02-22
TRC
R122500-500mg
Ranolazine
95635-55-5
500mg
$ 454.00 2023-09-06
Key Organics Ltd
KS-1244-10MG
Ranolazine
95635-55-5 >97%
10mg
£51.00 2025-02-08
Ambeed
A103291-100g
N-(2,6-Dimethylphenyl)-2-(4-(2-hydroxy-3-(2-methoxyphenoxy)propyl)piperazin-1-yl)acetamide
95635-55-5 98%
100g
$315.0 2025-02-22
Ambeed
A103291-5g
N-(2,6-Dimethylphenyl)-2-(4-(2-hydroxy-3-(2-methoxyphenoxy)propyl)piperazin-1-yl)acetamide
95635-55-5 98%
5g
$26.0 2025-02-22
Ambeed
A103291-10g
N-(2,6-Dimethylphenyl)-2-(4-(2-hydroxy-3-(2-methoxyphenoxy)propyl)piperazin-1-yl)acetamide
95635-55-5 98%
10g
$32.0 2025-02-22
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd.
R36520-10g
Ranolazine
95635-55-5
10g
¥416.0 2021-09-08
abcr
AB439887-25g
N-(2,6-Dimethylphenyl)-2-(4-(2-hydroxy-3-(2-methoxyphenoxy)propyl)piperazin-1-yl)acetamide; .
95635-55-5
25g
€213.00 2025-02-15
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd.
R36520-100g
Ranolazine
95635-55-5
100g
¥3336.0 2021-09-08
abcr
AB439887-5 g
N-(2,6-Dimethylphenyl)-2-(4-(2-hydroxy-3-(2-methoxyphenoxy)propyl)piperazin-1-yl)acetamide; .
95635-55-5
5g
€112.00 2023-04-22

Ranolazine Metodo di produzione

Metodo di produzione 1

Condizioni di reazione
1.1 Solvents: Toluene ,  Tetrahydrofuran ;  overnight, reflux
Riferimento
A process for preparing ranolazine
, China, , ,

Metodo di produzione 2

Condizioni di reazione
1.1 Solvents: Isopropanol ;  90 - 100 °C; 1.5 h, 90 - 100 °C
1.2 Reagents: Hydrochloric acid Solvents: Water ;  pH 2
Riferimento
Synthesis of anti-angina drug Ranolazine
Zhao, Yi; Wu, Xiao-wei; Wu, Wei; He, Guang-li; Jin, Hui, Huaxi Yaoxue Zazhi, 2012, 27(6), 613-615

Metodo di produzione 3

Condizioni di reazione
1.1 Reagents: Potassium carbonate Solvents: Ethanol ,  Toluene ;  3 h, reflux
Riferimento
Method for preparation of ranolazine
, World Intellectual Property Organization, , ,

Metodo di produzione 4

Condizioni di reazione
1.1 Reagents: Potassium hydroxide Solvents: Methanol ,  Water ;  16 h, reflux
1.2 1 h, reflux
1.3 Solvents: Isopropanol ;  2 h, reflux; reflux → 5 °C; 3 h, 0 - 5 °C
Riferimento
A process for the preparation of ranolazine
, India, , ,

Metodo di produzione 5

Condizioni di reazione
1.1 2 h, reflux
Riferimento
Synthesis of Ranolazine
Lu, Wenchao; Li, Yingqi; Zhao, Xianglin; Guo, Chun; Zhou, Kai, Zhongguo Yiyao Gongye Zazhi, 2004, 35(11), 641-642

Metodo di produzione 6

Condizioni di reazione
1.1 Reagents: Cyclohexanone Solvents: Isopropanol ;  rt → 80 °C; 2.5 h, 75 - 80 °C
Riferimento
Preparation of ranolazine with high purity
, China, , ,

Metodo di produzione 7

Condizioni di reazione
1.1 Solvents: Methanol ;  5 h, 60 °C
Riferimento
Method for preparing ranolazine
, China, , ,

Metodo di produzione 8

Condizioni di reazione
1.1 Catalysts: Chlorosulfonic acid (reaction product with sodium tungstate) ,  Sodium tungsten oxide (Na2WO4) (reaction product with chlorosulfonic acid) ;  20 min, 70 °C
Riferimento
An efficient protocol for regioselective ring opening of epoxides using sulfated tungstate: application in synthesis of active pharmaceutical ingredients atenolol, propranolol and ranolazine
Pathare, Sagar P.; Akamanchi, Krishnacharya G., Tetrahedron Letters, 2013, 54(48), 6455-6459

Metodo di produzione 9

Condizioni di reazione
1.1 Solvents: Ethanol ;  rt → reflux; 2 - 3 h, reflux
Riferimento
Process for preparation of ranolazine
, China, , ,

Metodo di produzione 10

Condizioni di reazione
1.1 Reagents: Ammonia Solvents: Water ;  20 min, rt
Riferimento
Synthesis of a novel antianginal agent Ranolazine
Li, Shu-chun; Huang, He-qing; Li, Zhong-jun, Zhongguo Yaowu Huaxue Zazhi, 2003, 13(5), 283-285

Metodo di produzione 11

Condizioni di reazione
1.1 Solvents: Methanol ;  rt → reflux; 3 h, reflux
Riferimento
Improved synthesis method of ranolazine as antianginal drugs
, China, , ,

Metodo di produzione 12

Condizioni di reazione
1.1 Reagents: Cesium carbonate Solvents: Water ;  5 h, 80 °C
Riferimento
Improved process for the total synthesis of Ranolazine
, India, , ,

Metodo di produzione 13

Condizioni di reazione
1.1 Solvents: Isopropanol ;  rt → 83 °C; 3 h, 82 - 83 °C
Riferimento
Preparation of ranolazine
, World Intellectual Property Organization, , ,

Metodo di produzione 14

Condizioni di reazione
1.1 Solvents: Acetone ;  8 - 9 h, reflux; 30 min, reflux
Riferimento
A process for the preparation of ranolazine and intermediates thereof
, India, , ,

Metodo di produzione 15

Condizioni di reazione
1.1 Solvents: Methanol ;  3 h, reflux
Riferimento
Synthesis of ranolazine
, China, , ,

Metodo di produzione 16

Condizioni di reazione
1.1 Reagents: Potassium carbonate Solvents: Ethanol ;  2 h, reflux
1.2 Reagents: Hydrochloric acid Solvents: Water ;  pH 2
1.3 Reagents: Sodium hydroxide Solvents: Water ;  pH 12
Riferimento
Synthesis of N-(2,6-dimethylphenyl)-4-[2-hydroxy-3-(2-methoxyphenoxy)propyl]-1-piperazineacetamide (ranolazine)
Zheng, Jin'e; Tang, Jun; Luo, Zhi; Xiang, Guangya, Zhongguo Yaoshi (Wuhan, 2007, 10(12), 1176-1177

Metodo di produzione 17

Condizioni di reazione
1.1 Reagents: Phosphoric acid Solvents: Dimethylformamide ,  Water ;  7 - 8 h, pH 5 - 5.5, reflux; 25 - 30 °C
1.2 Reagents: Sodium hydroxide Solvents: Water ;  pH 5.5 - 6, 25 - 30 °C
1.3 Solvents: Methanol ,  Dichloromethane ;  5 - 6 h, reflux
Riferimento
A novel process for the preparation of ranolazine via alkylation of piperazine monophosphate monohydrate with 2,6-dimethylphenyl)aminocarbonylmethyl chloride
, World Intellectual Property Organization, , ,

Metodo di produzione 18

Condizioni di reazione
1.1 Reagents: Potassium carbonate Solvents: Water ;  5 h, 90 °C; 90 °C → rt
1.2 Reagents: Sodium bicarbonate ;  neutralized, rt
Riferimento
"All water chemistry" for a concise total synthesis of the novel class anti-anginal drug (RS), (R), and (S)-ranolazine
Kommi, Damodara N.; Kumar, Dinesh; Chakraborti, Asit K., Green Chemistry, 2013, 15(3), 756-767

Metodo di produzione 19

Condizioni di reazione
1.1 Solvents: Water ;  7 h, reflux; 25 - 30 °C
1.2 Reagents: Sodium hydroxide Solvents: Water ;  pH 5.5 - 6.0, 25 - 30 °C
1.3 Solvents: Methanol ;  5 - 6 h, reflux
Riferimento
A novel process for the preparation of ranolazine via alkylation of piperazine monophosphate monohydrate with (2,6-dimethylphenyl)aminocarbonylmethyl chloride
, India, , ,

Metodo di produzione 20

Condizioni di reazione
1.1 Solvents: Methanol ,  Toluene ;  9 h, 65 °C
Riferimento
Synthesis of Ranolazine metabolites and their anti-myocardial ischemia activities
Yao, Zhangyu; Gong, Shubo; Guan, Teng; Li, Yunman; Wu, Xiaoming; et al, Chemical & Pharmaceutical Bulletin, 2009, 57(11), 1218-1222

Ranolazine Raw materials

Ranolazine Preparation Products

Ranolazine Letteratura correlata

Fornitori consigliati
Suzhou Senfeida Chemical Co., Ltd
(CAS:95635-55-5)Ranolazine
sfd11399
Purezza:99.9%
Quantità:200kg
Prezzo ($):Inchiesta
Amadis Chemical Company Limited
(CAS:95635-55-5)Ranolazine
A11162
Purezza:99%
Quantità:100g
Prezzo ($):284.0